A Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Strategic Utility, and Therapeutic Potential
A Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Strategic Utility, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (3-(Benzyloxy)-5-methoxyphenyl)methanol (CAS Number 50637-28-0). While specific literature on this exact molecule is sparse, its structural motifs are central to advanced organic synthesis and medicinal chemistry. This document serves as a comprehensive resource, elucidating its synthesis, the strategic importance of its functional groups, and its potential as a valuable intermediate in the development of novel therapeutics. By examining its constituent parts—a protected phenol and a reactive benzyl alcohol—we can construct a robust framework for its application.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of (3-(Benzyloxy)-5-methoxyphenyl)methanol is the first step in its effective utilization. The data presented here are calculated based on its structure, providing a reliable baseline for experimental work.
| Property | Value | Source |
| CAS Number | 50637-28-0 | - |
| Molecular Formula | C₁₅H₁₆O₃ | Calculated |
| Molecular Weight | 244.28 g/mol | Calculated[1][2] |
| IUPAC Name | (3-(Benzyloxy)-5-methoxyphenyl)methanol | Standard Nomenclature |
| XLogP3 | ~2.2 - 2.5 | Predicted based on isomers[1][2] |
| Hydrogen Bond Donors | 1 | Calculated[1][2] |
| Hydrogen Bond Acceptors | 3 | Calculated[1][2] |
Predicted Spectroscopic Signatures
For a researcher synthesizing this compound, spectroscopic analysis is the definitive method of structural confirmation. Based on its functional groups, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum would be characterized by distinct signals corresponding to the aromatic protons of both the benzyl and phenyl rings, a singlet for the benzylic CH₂ protons of the ether, a singlet for the methoxy group protons, a singlet for the benzylic CH₂ protons of the alcohol, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the benzylic carbon of the ether, the methoxy carbon, and the benzylic carbon of the alcohol.
-
Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 3030 cm⁻¹ for aromatic C-H stretches, peaks in the 2850-2950 cm⁻¹ region for aliphatic C-H stretches, and strong C-O stretching bands between 1050-1250 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 244. A prominent fragment would likely appear at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.
Synthesis and Purification: A Proposed Protocol
The synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol can be efficiently achieved from commercially available starting materials. The following protocol is a logical and robust pathway, predicated on well-established reactions in organic chemistry. The key steps involve the selective protection of a phenolic hydroxyl group, followed by the reduction of a carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol.
Step-by-Step Experimental Protocol
Step 1: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate
-
Esterification: To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester. Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Benzylation: Dissolve the crude methyl 3,5-dihydroxybenzoate in acetone or DMF. Add one equivalent of potassium carbonate (K₂CO₃) followed by one equivalent of benzyl bromide (BnBr). Stir the reaction mixture at room temperature for 12-18 hours. The use of a single equivalent of base and alkylating agent favors monobenzylation due to the deactivating effect of the first etherification on the remaining phenol.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate Methyl 3-(benzyloxy)-5-hydroxybenzoate.
Step 2: Methylation of the Remaining Phenolic Group
-
Reaction: Dissolve the product from Step 1 in acetone. Add an excess of potassium carbonate followed by dimethyl sulfate. Stir vigorously at room temperature for 6-8 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the solvent. The resulting crude Methyl 3-(benzyloxy)-5-methoxybenzoate is often pure enough for the next step.
Step 3: Reduction to the Benzyl Alcohol
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the methyl ester from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Purification: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-(Benzyloxy)-5-methoxyphenyl)methanol. Further purification can be achieved by column chromatography if necessary.
The Strategic Role of the Benzyloxy Group
In multistep organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.[3] The benzyloxy group (often abbreviated as OBn) is a premier choice for the protection of alcohols and phenols due to its robust stability and the mild conditions under which it can be removed.[3][4][5]
Key Attributes:
-
Stability: Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents (excluding catalytic hydrogenation).
-
Cleavage: The most common and efficient method for deprotection is catalytic hydrogenation.[5][6][7] Using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the benzyl ether is cleanly cleaved to the free hydroxyl group and toluene, a volatile and easily removable byproduct.[4][7][8]
Caption: The logic of using a benzyl protecting group in synthesis.
This protection strategy is fundamental when synthesizing complex molecules. For instance, if one wanted to modify the benzyl alcohol moiety of our title compound without affecting the phenolic hydroxyl, the benzyloxy group would be indispensable.
Potential Applications in Drug Discovery
The structural framework of (3-(Benzyloxy)-5-methoxyphenyl)methanol makes it a highly attractive scaffold for medicinal chemistry. Its similarity to resveratrol and the presence of the benzyloxy pharmacophore suggest several promising avenues for drug development.
A. Building Block for Resveratrol Analogs
Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol with well-documented antioxidant, anti-inflammatory, and anticancer properties.[9][10] However, its clinical utility is hampered by poor bioavailability. Consequently, the synthesis of resveratrol analogs with improved pharmacological profiles is an active area of research.[11][12][13] (3-(Benzyloxy)-5-methoxyphenyl)methanol is an ideal precursor for such analogs. The benzyl alcohol can be readily converted to a phosphonate or a halide, enabling its coupling with another aromatic ring via Wittig or Suzuki reactions to form the core stilbene structure.
B. The Benzyloxy Pharmacophore in Neuropharmacology
Recent studies have highlighted the importance of the benzyloxy moiety as a key pharmacophore in potent and selective inhibitors of monoamine oxidase B (MAO-B).[14][15] MAO-B is a critical enzyme in the metabolic pathway of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[15] The benzyloxy group in compounds like safinamide is crucial for its binding affinity and selectivity.[14] Our title compound can serve as a key intermediate for synthesizing novel MAO-B inhibitors, where the benzyl alcohol handle allows for the introduction of other pharmacophoric elements.
Caption: Potential drug discovery pathways originating from the core scaffold.
Safety and Handling
While no specific safety data exists for CAS 50637-28-0, the hazards can be reliably inferred from structurally related substituted benzyl alcohols. Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Precautionary Statement | Reference |
| Skin Irritation | H315: Causes skin irritation. | [2][16] |
| Eye Irritation | H319: Causes serious eye irritation. | [2][16][17] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [2][16][18] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [17] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][18]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[18]
Conclusion
(3-(Benzyloxy)-5-methoxyphenyl)methanol stands as a molecule of significant synthetic and medicinal potential. While it may not be a widely commercialized chemical, its structure embodies key features that are highly sought after by synthetic and medicinal chemists. It serves as an excellent case study in the strategic application of protecting groups and as a versatile building block for creating complex molecules with potential therapeutic applications, from oncology to neuropharmacology. The protocols, predictions, and insights provided in this guide are intended to empower researchers to confidently synthesize, handle, and creatively utilize this compound and its analogs in their scientific endeavors.
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